Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate can yield the desired thiophene derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, followed by purification steps such as recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. Catalysts and automated systems may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the derivative used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate: Lacks the methyl group at the 5-position.
Ethyl 2-amino-4-phenyl-5-methylthiophene-3-carboxylate: Lacks the dichloro substitution on the phenyl ring.
Ethyl 2-amino-4-(2,4-dichlorophenyl)-thiophene-3-carboxylate: Lacks the methyl group at the 5-position.
Uniqueness
Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate is unique due to the presence of both the dichlorophenyl and methyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-3-19-14(18)12-11(7(2)20-13(12)17)9-5-4-8(15)6-10(9)16/h4-6H,3,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZCPQRLAGXFLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=C(C=C(C=C2)Cl)Cl)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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